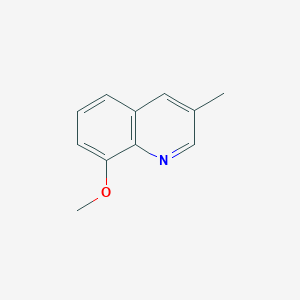
8-Méthoxy-3-méthylquinoléine
Vue d'ensemble
Description
8-Methoxy-3-methylquinoline, also known as 8-MOMQ, is a heterocyclic aromatic organic compound with a unique chemical structure. It has been used in a variety of scientific research applications due to its interesting properties and its ability to be synthesized relatively easily. 8-MOMQ is a useful molecule for exploring the mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.
Applications De Recherche Scientifique
Chimie médicinale : découverte et développement de médicaments
8-Méthoxy-3-méthylquinoléine : est un échafaudage important en chimie médicinale en raison de sa similitude structurale avec la quinoléine, qui est une structure de base dans de nombreux composés pharmacologiquement actifs . Ses dérivés ont été étudiés pour diverses applications thérapeutiques, notamment :
- Anticancéreux : Les dérivés de la quinoléine présentent des propriétés anticancéreuses potentielles en interférant avec les voies de signalisation cellulaire .
- Antioxydant : Ces composés peuvent agir comme des piégeurs de radicaux libres, protégeant les cellules du stress oxydatif .
- Anti-inflammatoire : L’activité anti-inflammatoire est bénéfique dans le traitement de maladies comme l’arthrite et autres maladies inflammatoires .
Chimie organique synthétique : blocs de construction
En chimie organique synthétique, la this compound sert de bloc de construction polyvalent. Elle peut subir diverses réactions chimiques, telles que :
- Substitution nucléophile : Pour introduire différents groupes fonctionnels, améliorant la réactivité de la molécule .
- Substitution électrophile : Pour modifier le système cyclique, permettant la synthèse de molécules complexes .
Chimie industrielle : synthèse de matériaux
Les composés de la quinoléine sont utilisés dans la synthèse de matériaux aux propriétés spécifiques. Par exemple, la this compound pourrait être utilisée dans :
- La fabrication de colorants : Comme intermédiaires dans la synthèse de colorants et de pigments en raison de leurs propriétés chromophores .
- Inhibiteurs de corrosion : Dans la formulation d’inhibiteurs de corrosion pour la protection des métaux .
Chimie environnementale : applications de la chimie verte
Les dérivés du composé peuvent être synthétisés à l’aide d’approches de chimie verte, en minimisant l’impact environnemental. Les applications comprennent :
- Catalyse : Comme ligands dans des systèmes catalytiques plus respectueux de l’environnement .
- Réactions sans solvant : Dans des réactions qui ne nécessitent pas de solvants nocifs, réduisant les déchets et les risques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
Propriétés
IUPAC Name |
8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

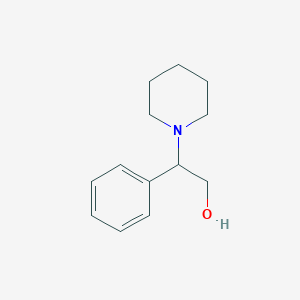
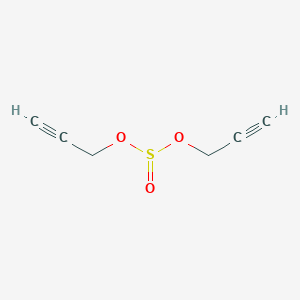



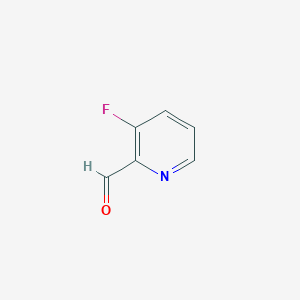

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)



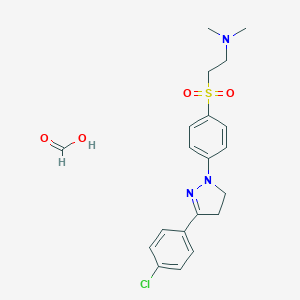
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
